![molecular formula C11H15N3O B2648613 3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole CAS No. 2034294-61-4](/img/structure/B2648613.png)

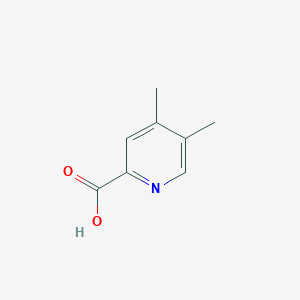

3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

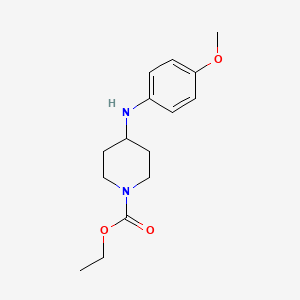

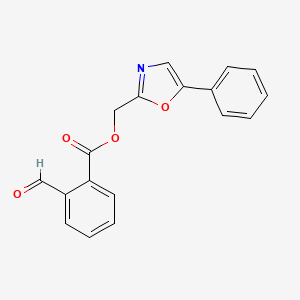

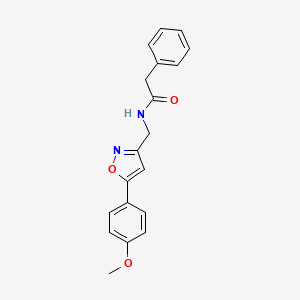

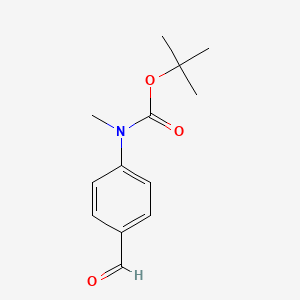

“3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazoles involves cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized by various spectral techniques .Molecular Structure Analysis

The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

Oxadiazoles have been utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . They have been found to exhibit antiproliferative effects on various types of cancers .Aplicaciones Científicas De Investigación

Synthesis and Spectral Analysis

- Oxadiazole derivatives, including those with piperidine functionalities, have been synthesized and structurally elucidated through spectral data such as IR, 1H-NMR, and EI-MS. These compounds exhibit significant biological activities, making them of interest for further scientific research (Aziz‐ur‐Rehman et al., 2017).

Biological Evaluation

- Oxadiazole compounds have been assessed for their antibacterial, enzyme inhibition, and tuberculostatic activities. For instance, some derivatives have shown moderate to excellent inhibition against various bacterial strains and specific enzymes like urease and α-glucosidase (N. Virk et al., 2023). Another study found certain oxadiazole derivatives to exhibit tuberculostatic activity with minimum inhibiting concentrations ranging from 25 to 100 mg/ml (H. Foks et al., 2004).

Antimicrobial Activity

- The antimicrobial potential of 1,3,4-oxadiazole derivatives has been highlighted, with some compounds demonstrating remarkable activities against pathogens like Staphylococcus aureus and Escherichia coli (E. Jafari et al., 2017).

Material Science Applications

- Oxadiazole derivatives have also found applications in material sciences, such as in the development of efficient organic light-emitting diodes (OLEDs) with low efficiency roll-off, indicating their potential in electronic and photonic devices (Yi Jin et al., 2014).

Direcciones Futuras

Oxadiazoles, including “3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole”, have shown potential in various therapeutic applications, particularly in cancer treatment . Future research may focus on further understanding their mechanisms of action and developing more effective derivatives .

Propiedades

IUPAC Name |

3-[(4-cyclopropylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-2-9(1)10-3-5-14(6-4-10)7-11-12-8-15-13-11/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQLJNZZBMFTNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)CC3=NOC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2648532.png)

![3-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2648535.png)

![(5-Bromofuran-2-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2648544.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2648548.png)

![3-oxo-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-2-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanenitrile](/img/structure/B2648550.png)

![4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole](/img/structure/B2648553.png)